molecular formula C23H26N2O5S B2906866 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034240-02-1

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2906866
CAS No.: 2034240-02-1
M. Wt: 442.53
InChI Key: HCMFORUEXSALQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzenesulfonamide derivative featuring a 2-methyloxazole substituent at the 4-position of the benzene ring and a complex N-substituent comprising a hydroxy group, phenyl ring, and tetrahydro-2H-pyran-4-yl moiety. Its molecular formula is C23H27N2O4S (calculated molecular weight: 451.54 g/mol). The structural complexity arises from the integration of multiple pharmacophoric elements:

  • 2-Methyloxazole: A heterocyclic group that may enhance electronic interactions or metabolic stability.
  • Tetrahydro-2H-pyran-4-yl: A saturated oxygen-containing ring, contributing to solubility and conformational rigidity.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-17-25-22(15-30-17)18-7-9-21(10-8-18)31(27,28)24-16-23(26,19-5-3-2-4-6-19)20-11-13-29-14-12-20/h2-10,15,20,24,26H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMFORUEXSALQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3CCOCC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H23N3O3S
  • Molecular Weight : 357.47 g/mol
  • CAS Number : 2034997-49-2

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

  • Antitumor Activity : Studies have shown that sulfonamide derivatives can inhibit tumor cell proliferation. The presence of the sulfonamide group is crucial for its anticancer properties.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through inhibition of COX enzymes or other inflammatory mediators.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, thus exhibiting antimicrobial effects.
  • Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cells, contributing to their cytotoxic effects against cancer cells.

Table 1: Biological Activities and IC50 Values

Activity TypeCell Line/OrganismIC50 (µM)Reference
AntitumorHCT1160.29
AntimicrobialE. coli15
Anti-inflammatoryRAW 264.7 (macrophages)10

Case Studies

  • Antitumor Efficacy in HCT116 Cells
    • A study examined the effect of this compound on HCT116 colorectal cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 0.29 µM, indicating potent antitumor activity.
  • Inhibition of Inflammatory Mediators
    • In RAW 264.7 macrophages, the compound was tested for its ability to inhibit nitric oxide production, a key inflammatory mediator. Results showed a reduction in NO levels at concentrations as low as 10 µM, suggesting anti-inflammatory properties.
  • Antibacterial Activity Assessment
    • The antimicrobial potential was evaluated against E. coli, with the compound showing an IC50 of 15 µM. This highlights its potential use as an antibacterial agent.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Molecular Properties

The table below compares the target compound with structurally related sulfonamide derivatives from the literature:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C23H27N2O4S 451.54 4-(2-methyloxazol-4-yl)benzenesulfonamide; N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl) -
3-chloro-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-2-methylbenzenesulfonamide C20H24ClNO4S 409.9 3-chloro-2-methylbenzenesulfonamide; N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)
N-(4-ethylphenyl)-3-(hydroxymethyl)-N-isobutyl-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide C22H30N2O5S 434.55 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide; N-isobutyl-N-(4-ethylphenyl)
2-methoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide C18H21NO3S 331.4 2-methoxybenzamide; N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Varies by X ~400–450 (estimated) 1,2,4-triazole-3-thione; 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl
Key Observations:
  • Heterocyclic Diversity : The target compound’s 2-methyloxazole group distinguishes it from triazole-thiones (e.g., compounds [7–9] in ) and benzothiazole-containing sulfonamides (). Oxazoles are less polar than triazoles but may offer improved metabolic stability .
  • Sulfonamide Core Variations : The absence of halogens (e.g., chlorine in ) or alkyl chains (e.g., ethyl in ) on the benzenesulfonamide core may reduce electrophilicity and alter binding affinity.

Tautomerism and Stability

Compounds like [7–9] in exhibit thione-thiol tautomerism, but the target compound’s oxazole and hydroxy groups preclude such behavior. Instead, the hydroxy group may participate in intramolecular hydrogen bonding, stabilizing the molecule in specific conformations .

Pharmacological Implications

While biological data for the target compound are unavailable, structural comparisons suggest:

  • Solubility : The hydroxy and tetrahydro-2H-pyran groups may enhance aqueous solubility compared to halogenated analogues (e.g., ).
  • Target Selectivity: The 2-methyloxazole group could modulate interactions with enzymes or receptors differently than triazoles or benzothiazoles, which are known for kinase or protease inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and how do reaction conditions impact yield?

  • Methodological Answer : Multi-step synthesis is typical, involving nucleophilic substitution and coupling reactions. For example, sulfonamide formation may require activating the sulfonyl chloride intermediate with bases like triethylamine in dichloromethane or DMF. Reaction temperatures (0–25°C) and stoichiometric ratios (e.g., 1.2 equivalents of nucleophile) are critical to minimize side products. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., tetrahydro-2H-pyran-4-yl protons at δ 3.5–4.0 ppm) and confirms stereochemistry.
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₇N₂O₅S: 467.1584).
  • IR : Detects functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹).
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. How can researchers design initial biological activity assays for this sulfonamide derivative?

  • Methodological Answer : Prioritize in vitro assays for target engagement (e.g., enzyme inhibition using fluorescence-based kinetics) and cytotoxicity (MTT assay on cancer cell lines). Include positive controls (e.g., known sulfonamide inhibitors) and validate results with dose-response curves (IC₅₀ calculation). Use DMSO as a solvent control (<0.1% v/v) to avoid solvent toxicity artifacts .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structure determination?

  • Methodological Answer : For X-ray diffraction data, use SHELXL for refinement. For twinned crystals, apply the TWIN/BASF commands to model twin domains. For disordered moieties (e.g., tetrahydro-2H-pyran-4-yl), employ PART/SUMP constraints and anisotropic displacement parameters. Validate with R1/wR2 convergence (<5% discrepancy) and check electron density maps (e.g., Fo-Fc maps in Olex2) .

Q. What computational strategies are optimal for modeling the sulfonamide group’s reactivity and interaction mechanisms?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., sulfonamide hydrolysis) with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics : Simulate ligand-protein binding (e.g., GROMACS with CHARMM36 force field) to predict binding affinities.
  • Docking Studies : AutoDock Vina or Schrödinger Suite for virtual screening against target proteins (e.g., carbonic anhydrase) .

Q. How can stereochemical challenges during synthesis be addressed, particularly for the hydroxy-phenyl-tetrahydro-2H-pyran moiety?

  • Methodological Answer : Use chiral catalysts (e.g., Jacobsen’s Mn-salen for epoxidation) or enantioselective reducing agents (e.g., CBS catalyst for ketone reduction). Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or optical rotation. For diastereomers, optimize crystallization conditions (e.g., slow evaporation from ethanol/water) .

Q. What experimental approaches resolve discrepancies in biological activity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence vs. radiometric assays).
  • Proteomics : Use SILAC labeling to quantify target engagement in cellular lysates.
  • SAR Analysis : Synthesize analogs (e.g., substituent variations on oxazole) to isolate critical pharmacophores. Statistical tools like PCA or PLS regression can identify confounding variables (e.g., solubility differences) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.